An In-Depth Technical Guide to 2-Ethylbenzoic Acid (CAS: 612-19-1) for Advanced Research and Development
An In-Depth Technical Guide to 2-Ethylbenzoic Acid (CAS: 612-19-1) for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-Ethylbenzoic acid. It moves beyond basic data to provide insights into its synthesis, reactivity, and practical applications, grounded in established scientific principles.
Section 1: Core Identification and Physicochemical Properties
2-Ethylbenzoic acid, also known as o-Ethylbenzoic acid, is a substituted aromatic carboxylic acid.[1] Its unique ortho-ethyl substitution influences its steric and electronic properties, making it a valuable intermediate in various synthetic applications, from pharmaceuticals to corrosion inhibitors.[1] The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 612-19-1 .[2][3][4][5][6][7][8][9][10][11]
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 612-19-1 | [2][3][6] |
| Molecular Formula | C₉H₁₀O₂ | [1][2][5][6][8] |
| Molecular Weight | 150.17 g/mol | [2][3][6] |
| IUPAC Name | 2-ethylbenzoic acid | [6][8] |
| Canonical SMILES | CCC1=CC=CC=C1C(=O)O | [1][2][6][8] |
| InChI Key | CGMMPMYKMDITEA-UHFFFAOYSA-N | [1][3][5][7][8] |
Table 2: Physicochemical Properties
This table summarizes the key physical and chemical properties of 2-Ethylbenzoic acid, which are critical for designing experiments, purification procedures, and storage protocols.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1][2][8] |
| Melting Point | 62-66 °C | [2][3][4][5][8][9] |
| Boiling Point | 259.7 °C (at 760 mmHg) | [2][4] |
| Density | 1.114 g/cm³ | [2][4] |
| Water Solubility | 1.1 g/L (at 25 °C, sparingly soluble) | [1] |
| pKa | 3.79 (at 25 °C) | [2] |
| Flash Point | 120.8 °C | [2][4] |
| Vapor Pressure | 0.000857 mmHg (at 25 °C) | [2][4] |
Section 2: Spectroscopic and Analytical Characterization
Confirming the identity and purity of a starting material is a foundational principle of trustworthy research. For 2-Ethylbenzoic acid, a combination of spectroscopic techniques is employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a distinct fingerprint, showing aromatic protons in the ~7.1-8.0 ppm region and the aliphatic ethyl group protons (a quartet around 2.7 ppm and a triplet around 1.2 ppm). The carboxylic acid proton is a broad singlet, often above 10 ppm. ¹³C NMR confirms the presence of nine distinct carbon environments.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad O-H stretch from the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization MS (EI-MS) will show a molecular ion peak (M⁺) at m/z 150, with characteristic fragmentation patterns.
Standard Protocol for Quality Control and Structural Verification
This protocol ensures that the material used in subsequent experiments meets the required standards of identity and purity.
-
Sample Preparation: Dissolve ~5-10 mg of 2-Ethylbenzoic acid in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Purity Assessment (HPLC): Prepare a stock solution of the compound in a suitable mobile phase (e.g., acetonitrile/water). Analyze by High-Performance Liquid Chromatography (HPLC) using a C18 column and a UV detector (λ = 254 nm). Purity should typically be ≥97%.[5][8]
-
Identity Confirmation (IR): Obtain an IR spectrum (e.g., using an ATR accessory) and verify the presence of key functional group stretches (O-H, C=O).
-
Data Validation: Compare all acquired spectral data against reference spectra from reputable databases or previous batches to confirm structural integrity and purity before proceeding.[12]
Section 3: Synthesis and Manufacturing
Understanding the synthesis of a key reagent is vital for troubleshooting and process development. One efficient and high-yielding laboratory-scale synthesis of 2-Ethylbenzoic acid proceeds through the hydrolysis of o-ethylbenzonitrile.[2] The causality here is the robust nature of nitrile hydrolysis under basic conditions, which readily converts the nitrile functional group to a carboxylate salt, followed by protonation to yield the final carboxylic acid.
Caption: Synthesis workflow for 2-Ethylbenzoic acid via nitrile hydrolysis.
Laboratory Scale Synthesis via Nitrile Hydrolysis
This protocol is adapted from established methods and provides a reliable route to high-purity 2-Ethylbenzoic acid.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-ethylbenzonitrile (1 equivalent), potassium hydroxide (3 equivalents), and ethylene glycol (as solvent).
-
Heating: Heat the reaction mixture to 170 °C and maintain under reflux for approximately 6.5 hours. The progress can be monitored by TLC or GC-MS.
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extraction (Workup): Transfer the aqueous mixture to a separatory funnel and wash with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of 2-Ethylbenzoic acid will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a product with >80% yield.[2]
Section 4: Chemical Reactivity and Applications in Synthesis
The reactivity of 2-Ethylbenzoic acid is dominated by its carboxylic acid functional group, though the ortho-ethyl group provides steric hindrance that can influence reaction rates compared to its meta and para isomers. It serves as a versatile building block in organic synthesis.[11]
Caption: Key reaction pathways of 2-Ethylbenzoic acid.
This compound is frequently used in the following transformations:
-
Esterification: Reacts with alcohols under acidic conditions to form esters, which are often used as fragrances.
-
Acyl Halide Formation: Conversion to 2-ethylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) provides a highly reactive intermediate for amide and ester synthesis.
-
Specialized Synthesis: It has been specifically employed as a substrate for the synthesis of γ-lactones and bis(2-ethylbenzoyl)peroxide, a polymerization initiator.[3][9][10] It is also used in the microbial asymmetric synthesis of (S)-3-methylphthalide, highlighting its utility in producing chiral molecules.[3][9][10]
Section 5: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. 2-Ethylbenzoic acid is classified as an irritant.[6][13] Proper handling is essential to prevent skin, eye, and respiratory irritation.[6][7][10]
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [10] |
| Signal Word | Warning | [3][6][7][10] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][6][7][10] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3][10] |
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle 2-Ethylbenzoic acid inside a certified chemical fume hood to avoid inhalation of dust.[1]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles. For weighing large quantities, a dust mask (e.g., N95) is recommended.[3][10]
-
Dispensing: Use a spatula to handle the solid. Avoid generating dust. If any material contacts skin, wash immediately with soap and water.[1][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1][2] Room temperature storage is acceptable.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.
References
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2-Ethylbenzoic acid. (n.d.). LookChem. Retrieved January 3, 2026, from [Link]
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2-Ethylbenzoic acid. (2024-04-09). ChemBK. Retrieved January 3, 2026, from [Link]
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2-Ethylbenzoic acid. (n.d.). PubChem. National Institutes of Health. Retrieved January 3, 2026, from [Link]
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2-Ethylbenzoic acid, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved January 3, 2026, from [Link]
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2-Ethylbenzoic acid. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
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2-Ethyl-benzoic acid. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]
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2-Ethylbenzoic acid. (n.d.). Haz-Map. Retrieved January 3, 2026, from [Link]
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